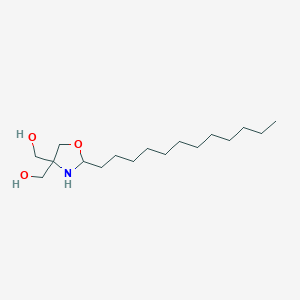
(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by its dodecyl chain and two hydroxymethyl groups attached to the oxazolidine ring. It has applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of dodecylamine with formaldehyde and a diol. The reaction proceeds through a Schiff base formation followed by cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amines.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
科学的研究の応用
(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用機序
The mechanism of action of (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol depends on its application. For instance, as a fluorescent probe, it binds to metal ions, causing a change in its fluorescence properties. The binding involves coordination of the metal ion with the nitrogen and oxygen atoms in the oxazolidine ring . In antimicrobial applications, it disrupts microbial cell membranes, leading to cell death.
類似化合物との比較
Similar Compounds
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Another oxazolidine derivative used as a fluorescent probe.
3,3′-Bi(1,2,4-oxadiazole)-5,5′-diylbis(methylene)dinitrate: A compound with a similar oxazolidine backbone used in explosives.
Uniqueness
(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its long dodecyl chain, which imparts hydrophobic properties, making it suitable for applications in surfactants and emulsifiers. Its dual hydroxymethyl groups also provide versatility in chemical modifications.
特性
CAS番号 |
651291-19-9 |
|---|---|
分子式 |
C17H35NO3 |
分子量 |
301.5 g/mol |
IUPAC名 |
[2-dodecyl-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-18-17(13-19,14-20)15-21-16/h16,18-20H,2-15H2,1H3 |
InChIキー |
NDRDDAPUUDQDAO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1NC(CO1)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


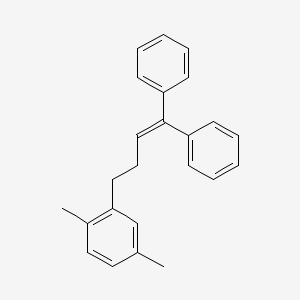
![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)

![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
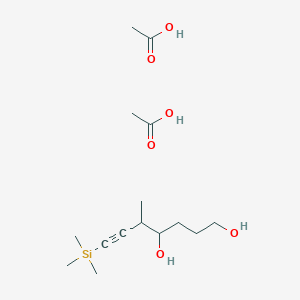
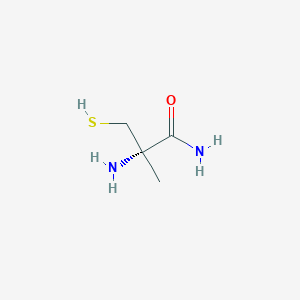

![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)

![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)

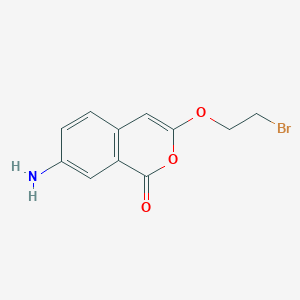

![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
